![molecular formula C16H22FN3O3 B248022 ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B248022.png)
ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE is a synthetic organic compound that features a piperazine ring substituted with a fluoro-phenylcarbamoyl group and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Fluoro-phenylcarbamoyl Intermediate: This step involves the reaction of 3-fluoroaniline with a suitable carbonyl compound to form the fluoro-phenylcarbamoyl intermediate.
Piperazine Ring Formation: The intermediate is then reacted with ethyl piperazine-1-carboxylate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
作用机制
The mechanism of action of ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The fluoro-phenylcarbamoyl group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets.
相似化合物的比较
Similar Compounds
- 4-Fluoro-3-(phenylcarbamoyl)phenylboronic acid
- 3-Fluoro-4-carboxyphenylboronic acid
- 4-Fluoro-3-nitrobenzoic acid
Uniqueness
ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE is unique due to its combination of a piperazine ring with a fluoro-phenylcarbamoyl group and an ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C16H22FN3O3 |
|---|---|
分子量 |
323.36 g/mol |
IUPAC 名称 |
ethyl 4-[3-(3-fluoroanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22FN3O3/c1-2-23-16(22)20-10-8-19(9-11-20)7-6-15(21)18-14-5-3-4-13(17)12-14/h3-5,12H,2,6-11H2,1H3,(H,18,21) |
InChI 键 |
FLEJZDGCCLYGRI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)F |
规范 SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B247939.png)
![ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B247941.png)
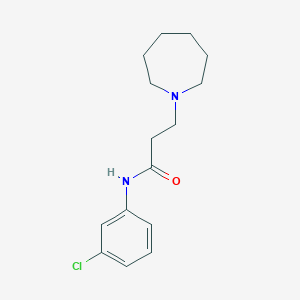
![1-[3-(4-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B247946.png)
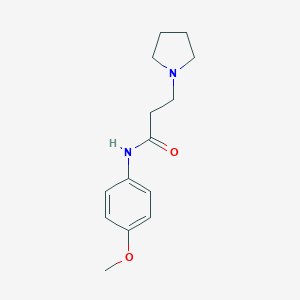
![3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B247949.png)
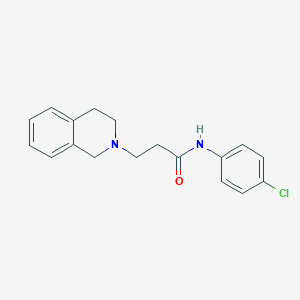
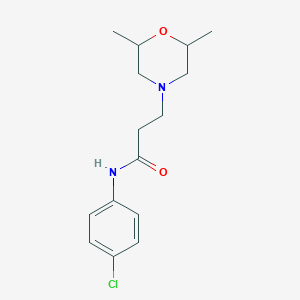
![Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247955.png)
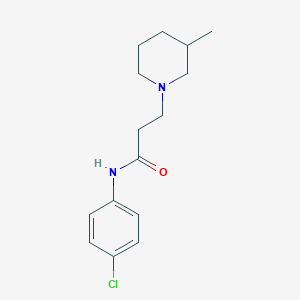
![3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247958.png)
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B247960.png)

![N-(2-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B247964.png)
